molecular formula C15H12O4 B1678386 Pinocembrin CAS No. 68745-38-0

Pinocembrin

Cat. No. B1678386
CAS RN: 68745-38-0
M. Wt: 256.25 g/mol
InChI Key: URFCJEUYXNAHFI-UHFFFAOYSA-N
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Description

Pinocembrin is a natural flavonoid compound extracted from various sources such as honey, propolis, ginger roots, and wild marjoram . It has demonstrated potent pharmacological properties in in vitro and in vivo models . It has shown anti-inflammatory and neuroprotective effects, the ability to reduce reactive oxygen species, protect the blood-brain barrier, modulate mitochondrial function, and regulate apoptosis .


Synthesis Analysis

Pinocembrin can be biosynthesized and chemosynthesized . A heterologous pathway for the production of flavonoids from glucose has been optimized . Microbial synthesis of pinocembrin in biogenetically engineered E. coli using glucose as a starting substrate has also been reported .


Molecular Structure Analysis

Pinocembrin has been found to behave as a soft electrophile and show high electron-donating ability, demonstrating its low reduction potential and strong antioxidant strength . This is based on several aspects such as the magnitude of lowest unoccupied molecular orbital (LUMO) and highest occupied molecular orbital (HOMO) energies .


Chemical Reactions Analysis

Pinocembrin has shown a variety of properties that could hold promise for treating diseases such as endotoxin shock, cancer, and cardiovascular diseases . It has been suggested that pinocembrin reduces endoplasmic reticulum (ER) stress and apoptosis by decreasing C/EBP homologous protein (CHOP)/GADD153 and caspase-12 expression via the PERK-elF2α-ATF4 signaling pathway .


Physical And Chemical Properties Analysis

Based on several aspects such as pKa values, water solubility, LogS and LogP estimations, the topological and distribution characteristics of pinocembrin in water have been described . The physicochemical characteristics of pinocembrin–lecithin complex were analyzed by ultraviolet (UV), fourier-transform infrared spectroscopy (FTIR), scanning electron microscopy (SEM), differential scanning calorimetry (DSC), and solubility assay .

Scientific Research Applications

Neuroprotective Properties Pinocembrin has been identified as a compound with significant neuroprotective properties. Studies have revealed its effectiveness in treating cerebral ischemia, reducing nerve damage, and mitigating mitochondrial dysfunction and oxidative stress. Its neuroprotective effects are also evident in its ability to decrease infarct volumes and neurological deficit scores in rats. These findings underline pinocembrin's potential in the treatment of neurodegenerative diseases and ischemic stroke (Rasul et al., 2013), (Shen et al., 2019), (Liu et al., 2008).

Anti-inflammatory and Antioxidant Effects Pinocembrin also exhibits strong anti-inflammatory and antioxidant properties. It has been shown to ameliorate damage induced by ischemia-reperfusion (I/R) through suppressing oxidative stress, inflammatory markers, and mitigating glutamate and lactate dehydrogenase activity. Moreover, pinocembrin has been found to inhibit allergic airway inflammation, suggesting potential benefits in treating inflammatory diseases (Saad et al., 2015), (Gu et al., 2017).

Biosynthesis and Metabolic Engineering Research in the field of metabolic engineering has been focused on the biosynthesis of pinocembrin. Studies have discussed optimizing the production of pinocembrin through engineered microorganisms such as Escherichia coli. These findings are crucial for the production and pharmacological testing of pinocembrin, indicating a sustainable and potentially more efficient method of production (Guo et al., 2016), (Kim et al., 2014).

Cancer Therapy Potential Pinocembrin has shown promising results in cancer therapy as well. It was found to induce endoplasmic reticulum stress-mediated apoptosis and suppress autophagy in melanoma cells. Additionally, ithas demonstrated the ability to inhibit cell viability and induce apoptosis in human prostate cancer cells. The compound's dual mechanism of action, involving both apoptotic and autophagy pathways, suggests its potential as a therapeutic agent for treating melanoma and prostate cancer (Zheng et al., 2018), (Shao et al., 2021).

Protection Against Inflammatory Responses Pinocembrin has been studied for its protective effects against lipopolysaccharide-induced inflammatory responses. The compound has shown to significantly regulate the production of pro-inflammatory cytokines and inhibit the activation of inflammatory pathways, suggesting its potential application in modulating inflammatory responses and treating related conditions (Soromou et al., 2012).

properties

IUPAC Name

5,7-dihydroxy-2-phenyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-10-6-11(17)15-12(18)8-13(19-14(15)7-10)9-4-2-1-3-5-9/h1-7,13,16-17H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFCJEUYXNAHFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80285959
Record name 5,7-Dihydroxyflavanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80285959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dihydroxyflavanone

CAS RN

480-39-7, 68745-38-0
Record name Pinocembrin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279005
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 68745-38-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43318
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,7-Dihydroxyflavanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80285959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4.4 g of the benzyl protected pinocembrin in R-configuration obtained in Example 3 was dissolved in 100 ml of DMF, 20 ml of 10% aqueous HCl and 3.5 g of 10% Pd—C with a water content of 62.9% were added, and then a hydrogenation at normal pressure was performed. The reaction was monitored by TLC until completion (about 5 h). Then stopped stirring, the reaction mixture was filtered and extracted with ethyl acetate and water. The organic phase was collected, evaporated to remove solvent, and recrystallized with 95% ethanol to give a white solid of (S)-pinocembrin (3.0 g, yield 92%) with specific rotation [α]D20=−45.63° (c=0.515, methanol), and e.e %>99.3%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
benzyl
Quantity
4.4 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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Quantity
20 mL
Type
reactant
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0 (± 1) mol
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Quantity
3.5 g
Type
catalyst
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14,600
Citations
A Rasul, FM Millimouno, W Ali Eltayb, M Ali… - BioMed research …, 2013 - hindawi.com
… the pharmacological and therapeutic applications of pinocembrin with specific emphasis on … effects of pinocembrin could be beneficial. This review suggests that pinocembrin is a …
Number of citations: 287 www.hindawi.com
X Lan, W Wang, Q Li, J Wang - Molecular neurobiology, 2016 - Springer
… preclinical studies of pinocembrin and focus on its effects in CNS diseases and related indications. We discuss information regarding the potential targets of pinocembrin, its possible …
Number of citations: 132 link.springer.com
MH Elbatreek, I Mahdi, W Ouchari, MF Mahmoud… - Biomedicine & …, 2023 - Elsevier
… of pinocembrin … out on pinocembrin. We also discuss its potential mechanisms of action, bioavailability, toxicity, and clinical investigations. The wide therapeutic window of pinocembrin …
Number of citations: 6 www.sciencedirect.com
LW Soromou, X Chu, L Jiang, M Wei, M Huo… - International …, 2012 - Elsevier
… anti-inflammatory effects of pinocembrin in RAW macrophage … pinocembrin in murine model of endotoxin-induced acute lung injury. We found that in vitro pretreatment with pinocembrin …
Number of citations: 114 www.sciencedirect.com
R Liu, M Gao, ZH Yang, GH Du - Brain research, 2008 - Elsevier
… groups of pinocembrin. Caspase-3 protein was down-regulated and PARP degradation was alleviated after pinocembrin treatments. Our results suggest that pinocembrin may be a …
Number of citations: 178 www.sciencedirect.com
R Liu, J Li, J Song, D Zhou, C Huang, X Bai, T Xie… - Neurobiology of …, 2014 - Elsevier
… We demonstrated that pinocembrin … with pinocembrin prevents the cognition decline in APP/PS1 transgenic mice without altering Aβ burden and oxidative stress. Instead, pinocembrin is …
Number of citations: 104 www.sciencedirect.com
L Shi, B Chen, M Gao, H Zhang, Y Li, L Wang, G Du - Life sciences, 2011 - Elsevier
… It was found that treatment with pinocembrin reduced the compensatory increase of SOD … by pinocembrin treatment. SIGNIFICANCE: These findings suggest that pinocembrin provides …
Number of citations: 107 www.sciencedirect.com
J Wu, G Du, J Zhou, J Chen - Metabolic engineering, 2013 - Elsevier
Flavonoids are valuable natural products widely used in human health and nutrition. Recent advances in synthetic biology and metabolic engineering have yielded improved strain …
Number of citations: 225 www.sciencedirect.com
J Le Lee, MWC Loe, RCH Lee, JJH Chu - Antiviral research, 2019 - Elsevier
… pinocembrin acts on post-entry process(es) of the ZIKV replication cycle. Furthermore, pinocembrin … study has demonstrated for the first time the in vitro anti-ZIKV activity of pinocembrin. …
Number of citations: 70 www.sciencedirect.com
RD Vargas-Sánchez, AM Mendoza-Wilson… - Computational and …, 2015 - Elsevier
… the molecular structure of pinocembrin compared with … pinocembrin structure. Low values of chemical potential, obtained by different model chemistries, indicate that pinocembrin is …
Number of citations: 73 www.sciencedirect.com

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